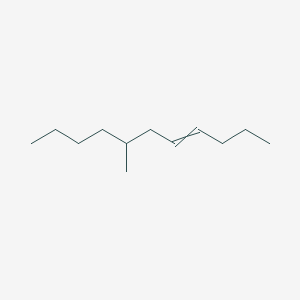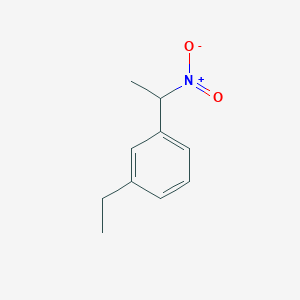
Benzene, 2-ethenyl-1,3-dihexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2-ethenyl-1,3-dihexyl- is an organic compound with the molecular formula C20H32. It is a derivative of benzene, where two hydrogen atoms are replaced by ethenyl and dihexyl groups. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzene, 2-ethenyl-1,3-dihexyl- typically involves the alkylation of benzene with appropriate alkyl halides under Friedel-Crafts conditions. The reaction can be carried out using aluminum chloride (AlCl3) as a catalyst. The general reaction scheme is as follows:
Alkylation: Benzene reacts with hexyl chloride in the presence of AlCl3 to form 1,3-dihexylbenzene.
Vinylation: The 1,3-dihexylbenzene is then subjected to a vinylation reaction using acetylene in the presence of a palladium catalyst to introduce the ethenyl group.
Industrial Production Methods
Industrial production of benzene derivatives often involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 2-ethenyl-1,3-dihexyl- undergoes several types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of hexanoic acid or hexanal.
Reduction: Formation of 2-ethyl-1,3-dihexylbenzene.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of benzene, 2-ethenyl-1,3-dihexyl-.
Wissenschaftliche Forschungsanwendungen
Benzene, 2-ethenyl-1,3-dihexyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of benzene, 2-ethenyl-1,3-dihexyl- involves its interaction with molecular targets through its aromatic ring and functional groups. The ethenyl group can participate in π-π interactions with other aromatic systems, while the dihexyl groups provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, such as enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 2-ethenyl-1,3-dimethyl-: Similar structure but with methyl groups instead of hexyl groups.
Benzene, 1-ethenyl-3-ethyl-: Contains an ethyl group instead of hexyl groups.
Styrene: Contains a single ethenyl group attached to benzene.
Uniqueness
Benzene, 2-ethenyl-1,3-dihexyl- is unique due to the presence of long alkyl chains (hexyl groups) which impart distinct hydrophobic properties and influence its chemical reactivity and interactions. This makes it different from other benzene derivatives with shorter alkyl chains or different substituents.
Eigenschaften
CAS-Nummer |
214552-91-7 |
|---|---|
Molekularformel |
C20H32 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
2-ethenyl-1,3-dihexylbenzene |
InChI |
InChI=1S/C20H32/c1-4-7-9-11-14-18-16-13-17-19(20(18)6-3)15-12-10-8-5-2/h6,13,16-17H,3-5,7-12,14-15H2,1-2H3 |
InChI-Schlüssel |
MBDPPFAYHMZYHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(C(=CC=C1)CCCCCC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)











![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)

